2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate brominated and fluorinated aromatic aldehydes. One common method includes the use of a multicomponent reaction involving 2-aminopyridine, 3-bromobenzaldehyde, and a fluorinating agent under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling: Palladium catalysts (Pd) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities or different physical properties.
Scientific Research Applications
2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 6-Fluoroimidazo[1,2-a]pyridine
- 3-Bromoimidazo[1,2-a]pyridine
Uniqueness
2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine is unique due to the simultaneous presence of bromine and fluorine atoms, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H8BrFN2 |
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Molecular Weight |
291.12 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrFN2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H |
InChI Key |
UYGHIGSSXWGJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=C(C=CC3=N2)F |
Origin of Product |
United States |
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